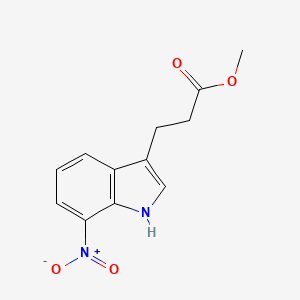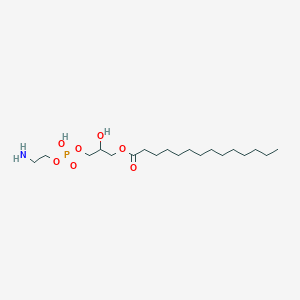
1-Myristoyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Myristoyl-sn-glycero-3-phosphoethanolamine is a lysophospholipid with a myristoyl tail and a phosphoethanolamine head. It is a significant component in biological membranes and plays a crucial role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Myristoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of phosphoethanolamine with myristic acid under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the continuous addition of myristic acid and phosphoethanolamine to a reaction vessel containing the acid catalyst. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. The resulting product is then purified through a series of filtration and crystallization steps to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-sn-glycero-3-phosphoethanolamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 1-myristoyl-sn-glycero-3-phosphoric acid.
Reduction: Reduction reactions can produce this compound with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Myristoyl-sn-glycero-3-phosphoethanolamine has diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of complex lipids and glycolipids. Biology: The compound is utilized in studies involving cell membrane dynamics and signaling pathways. Medicine: It has potential therapeutic applications in cancer treatment, as elevated levels of this compound have been observed in patients with malignant breast cancer. Industry: It is used in the production of liposomes and other lipid-based drug delivery systems.
Mechanism of Action
The mechanism by which 1-Myristoyl-sn-glycero-3-phosphoethanolamine exerts its effects involves its interaction with cellular membranes and signaling pathways. The compound can induce transient increases in intracellular calcium levels, which play a role in various cellular processes. It also interacts with specific receptors and enzymes, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
1-Myristoyl-sn-glycero-3-phosphoethanolamine is similar to other lysophospholipids, such as lysophosphatidylcholine and lysophosphatidic acid. it is unique in its specific fatty acid composition and its ability to interact with specific cellular targets. The presence of the myristoyl tail and phosphoethanolamine head distinguishes it from other lysophospholipids, contributing to its unique biological activities.
Properties
Molecular Formula |
C19H40NO7P |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24) |
InChI Key |
RPXHXZNGZBHSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


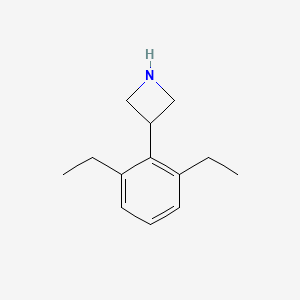


![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)


![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)


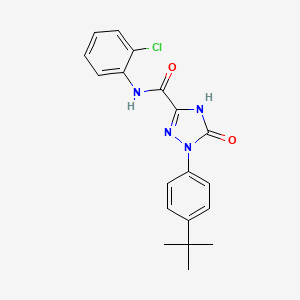
![1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
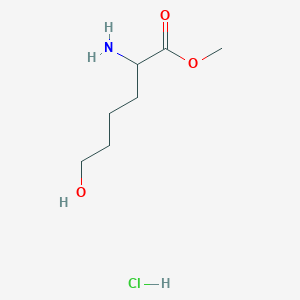
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15339151.png)
